molecular formula C14H17N3OS B603496 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 26028-87-5

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B603496
CAS No.: 26028-87-5
M. Wt: 275.37g/mol
InChI Key: WDILORBEXXDPGA-UHFFFAOYSA-N
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Description

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclohexyl group, a sulfanyl group, and a phenol group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form a cyclohexylthiosemicarbazide intermediate. This intermediate is then cyclized with phenyl isocyanate to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in the binding process, while the triazole ring can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-ol
  • 5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-ylsulfanyl derivatives
  • 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the phenol group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-cyclohexyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h6-9,11,18H,1-5H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDILORBEXXDPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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